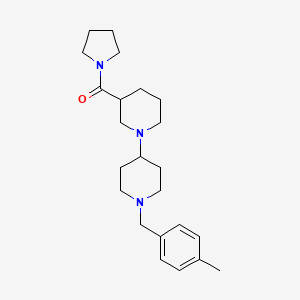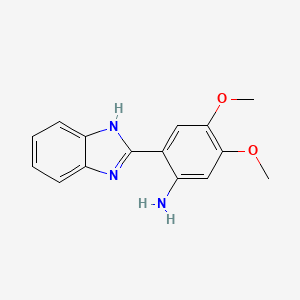![molecular formula C22H15IN4O3 B5295960 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a synthetic organic compound with a complex structure. It is a quinazolinone derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It is also believed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as a fluorescent probe in bioimaging. Additionally, this compound has been shown to have low toxicity in mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potential anti-cancer and anti-inflammatory properties. It also has potential use as a fluorescent probe in bioimaging. However, one of the limitations of using this compound is its complex structure, which may make it difficult to synthesize and analyze.
Direcciones Futuras
There are several future directions for research on 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on understanding the mechanism of action in more detail. Additionally, further studies could be conducted to explore the potential use of this compound in treating other diseases and as a tool in bioimaging.
Métodos De Síntesis
The synthesis of 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone involves several steps. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. The second step involves the reaction of N-acetyl-2-aminobenzoic acid with 2-chloro-5-nitrobenzaldehyde to form 2-(2-methyl-5-nitrophenyl)quinazolin-4(3H)-one. The final step involves the reaction of 2-(2-methyl-5-nitrophenyl)quinazolin-4(3H)-one with 2-pyridinecarbaldehyde to form 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone has shown potential applications in various scientific research areas. It has been studied for its anti-cancer properties and has shown promising results in inhibiting cancer cell growth. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
Propiedades
IUPAC Name |
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15IN4O3/c1-14-5-8-17(27(29)30)13-20(14)26-21(10-7-16-4-2-3-11-24-16)25-19-9-6-15(23)12-18(19)22(26)28/h2-13H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAAMYWDGSMMJH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)
![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)


![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methylpropanamide](/img/structure/B5295962.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)